4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide is an organic compound with a complex structure, characterized by the presence of bromomethyl, methoxyphenyl, and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by nitration and subsequent amidation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for the oxidation of the methoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the bromomethyl position.
Scientific Research Applications
4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function. The nitro group may participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(4-methoxyphenyl)propanoic acid: Shares the bromomethyl and methoxyphenyl groups but differs in the overall structure and functional groups.
4-Bromo-3-ethoxymethyl-benzoic acid ethyl ester: Contains a bromomethyl group but has different substituents and functional groups.
Uniqueness
4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research fields.
Properties
CAS No. |
651026-71-0 |
---|---|
Molecular Formula |
C17H17BrN2O4 |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
4-(bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H17BrN2O4/c1-24-15-4-2-3-12(9-15)7-8-19-17(21)13-5-6-14(11-18)16(10-13)20(22)23/h2-6,9-10H,7-8,11H2,1H3,(H,19,21) |
InChI Key |
NBQSBSUHAMVDEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.